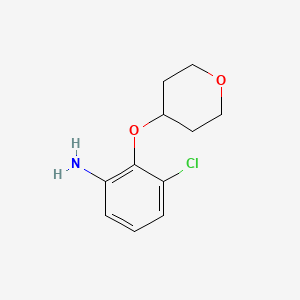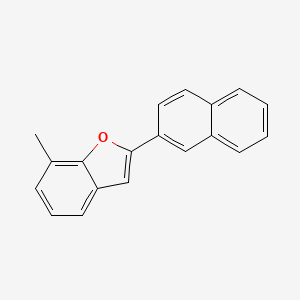
2,6-Difluoro-4-(thiophen-2-yl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Difluoro-4-(thiophen-2-yl)benzoic acid is an organic compound that belongs to the class of benzoic acids substituted with fluorine atoms and a thiophene ring. This compound is of interest due to its unique structural features, which combine the properties of both fluorinated aromatic systems and heterocyclic thiophene rings. These characteristics make it a valuable compound in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-4-(thiophen-2-yl)benzoic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general procedure involves the reaction of 2,6-difluorobromobenzene with thiophene-2-boronic acid in the presence of a palladium catalyst, such as palladium(II) acetate, and a base like potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
2,6-Difluoro-4-(thiophen-2-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2,6-Difluoro-4-(thiophen-2-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features that may enhance bioavailability and target specificity.
作用機序
The mechanism of action of 2,6-Difluoro-4-(thiophen-2-yl)benzoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to desired therapeutic effects. The presence of fluorine atoms can enhance the compound’s metabolic stability and binding affinity .
類似化合物との比較
Similar Compounds
4-(Thiophen-2-yl)benzoic acid: Lacks the fluorine atoms, resulting in different electronic properties and reactivity.
2,6-Difluorobenzoic acid: Does not contain the thiophene ring, which affects its overall chemical behavior.
2,6-Difluoro-4-hydroxybenzonitrile: Contains a nitrile group instead of a carboxylic acid, leading to different reactivity and applications.
Uniqueness
2,6-Difluoro-4-(thiophen-2-yl)benzoic acid is unique due to the combination of fluorine atoms and a thiophene ring, which imparts distinct electronic and steric properties. These features make it a versatile compound for various applications, particularly in the development of new materials and pharmaceuticals.
特性
分子式 |
C11H6F2O2S |
|---|---|
分子量 |
240.23 g/mol |
IUPAC名 |
2,6-difluoro-4-thiophen-2-ylbenzoic acid |
InChI |
InChI=1S/C11H6F2O2S/c12-7-4-6(9-2-1-3-16-9)5-8(13)10(7)11(14)15/h1-5H,(H,14,15) |
InChIキー |
UARBZBMKSKJLLI-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(=C1)C2=CC(=C(C(=C2)F)C(=O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-{[(Benzyloxy)carbonyl]amino}-5,5-dimethylhexanoic acid](/img/structure/B12085072.png)
![5-Bromo-2-chloro-N-[(oxan-4-yl)methyl]aniline](/img/structure/B12085077.png)
![1,4,5,6-Tetrahydropyrrolo[1,2-B]pyrazol-2-one](/img/structure/B12085084.png)
![alphaS)-alpha-[[2-(4-Morpholinyl)acetyl]amino]benzenebutanoyl-L-leucyl-N-[(1S)-3-methyl-1-[[(2R)-2-methyl-2-oxiranyl]carbonyl]butyl]-D-Phenylalaninamide](/img/structure/B12085092.png)



![30-ethyl-33-[(E)-1-hydroxy-2-methylhex-4-enyl]-1,4,10,12,15,19,25,28-octamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B12085115.png)
